N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound that features a variety of functional groups, including thiophene, thiadiazole, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with carbon disulfide and an alkylating agent.
Introduction of the bromothiophene moiety: This step involves the bromination of thiophene followed by a formylation reaction to introduce the aldehyde group.
Condensation reaction: The final step involves the condensation of the bromothiophene aldehyde with the thiadiazole derivative in the presence of a suitable catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under appropriate conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- **N’-[(E)-(5-fluorothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
Uniqueness
The presence of the bromine atom in N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C17H15BrN4OS4 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H15BrN4OS4/c1-11-2-4-12(5-3-11)9-24-16-21-22-17(27-16)25-10-15(23)20-19-8-13-6-7-14(18)26-13/h2-8H,9-10H2,1H3,(H,20,23)/b19-8+ |
InChI Key |
ARUCAJVRWVYSME-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(S3)Br |
Origin of Product |
United States |
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